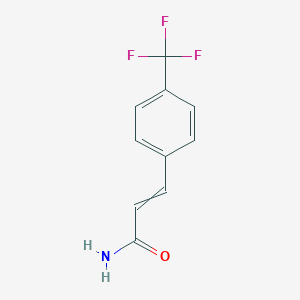

4-(Trifluoromethyl)cinnamamide

Descripción general

Descripción

4-(Trifluoromethyl)cinnamamide is a cinnamic acid derivative featuring a trifluoromethyl (-CF₃) substituent at the para position of the phenyl ring. It is synthesized via microwave-assisted coupling of 4-(trifluoromethyl)aniline with cinnamic acid derivatives in the presence of phosphorus trichloride (PCl₃) . The compound has garnered attention in medicinal chemistry due to its role as a key intermediate in synthesizing bioactive molecules, including proteasome inhibitors (e.g., (E)-5-(4-(trifluoromethyl)styryl)-1,3,4-oxathiazol-2-one) and antitubercular agents . The trifluoromethyl group enhances metabolic stability and lipophilicity, making it a critical pharmacophore in drug design .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 4-(Trifluoromethyl)cinnamamide typically involves the reaction of 4-(trifluoromethyl)benzaldehyde with an appropriate amine under specific conditions. One common method includes the use of a catalyst such as Lipozyme® TL IM in continuous-flow microreactors. The reaction parameters include a substrate molar ratio of 1:2 (methyl 4-chlorocinnamate: phenylethylamine) at 45°C for about 40 minutes . This method is efficient, offering high conversion rates and mild reaction conditions.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar catalytic processes. The use of continuous-flow microreactors allows for better control over reaction conditions, leading to higher yields and purity of the final product .

Análisis De Reacciones Químicas

Types of Reactions: 4-(Trifluoromethyl)cinnamamide undergoes various chemical reactions, including:

Amidation: Formation of amide bonds through catalytic or non-catalytic amidation of carboxylic acid substrates.

Substitution Reactions: Involvement in nucleophilic substitution reactions due to the presence of the trifluoromethyl group.

Common Reagents and Conditions:

Catalysts: Lipozyme® TL IM, TriTFET (2,4,6-tris-(2,2,2-trifluoroethoxy)-[1,3,5]triazine).

Solvents: Common organic solvents such as dichloromethane or ethanol.

Conditions: Mild temperatures (around 45°C) and controlled reaction times (approximately 40 minutes).

Major Products: The major products formed from these reactions include various cinnamamide derivatives, which can be further utilized in medicinal chemistry and material science .

Aplicaciones Científicas De Investigación

Bacterial Inhibition

Research has demonstrated that 4-(trifluoromethyl)cinnamamide derivatives exhibit potent antibacterial properties. In vitro studies have shown effectiveness against several strains, including methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococcus faecalis (VRE). Specifically, compounds derived from 4-(trifluoromethyl)cinnamic acid showed minimum inhibitory concentrations (MICs) as low as 0.7 µM against S. aureus .

Table 1: Antimicrobial Efficacy of this compound Derivatives

Antifungal Activity

In addition to antibacterial properties, derivatives of this compound have shown promising antifungal activity against phytopathogens such as Sclerotinia sclerotiorum and Pseudoperonospora cubensis. Some compounds exhibited complete inhibition at concentrations as low as 400 µg/mL in vivo, indicating their potential as fungicide candidates .

Anticancer Potential

Cinnamamide derivatives are also being explored for their anticancer properties. The introduction of the trifluoromethyl group has been linked to enhanced cytotoxic effects on various cancer cell lines. For instance, studies have indicated that certain derivatives can inhibit cancer cell proliferation significantly, making them potential leads for new cancer therapies .

Table 2: Cytotoxic Activity of Selected Cinnamamide Derivatives

Study on Antimycobacterial Activity

A comprehensive study evaluated the antimycobacterial activity of various cinnamamide derivatives, including those with the trifluoromethyl substitution. The results indicated that some compounds displayed significant activity against Mycobacterium tuberculosis, suggesting their potential in treating tuberculosis .

Development of Novel Fungicides

Another notable study focused on the development of optical cinnamamide derivatives as fungicides. The research highlighted the efficacy of specific structures in overcoming resistance in phytopathogens, thereby positioning these compounds as viable alternatives to conventional fungicides .

Mecanismo De Acción

The mechanism of action of 4-(Trifluoromethyl)cinnamamide involves its interaction with specific molecular targets. For instance, it has been shown to interact with ergosterol in fungal cell membranes, leading to antifungal activity . Additionally, it may inhibit certain enzymes involved in bacterial cell wall synthesis, contributing to its antibacterial properties .

Comparación Con Compuestos Similares

Comparison with Structural Analogs

Substituent Position and Chirality Effects

- 3-(Trifluoromethyl)cinnamamide vs. 4-(Trifluoromethyl)cinnamamide :

The position of the -CF₃ group significantly impacts bioactivity. 3-(Trifluoromethyl)cinnamamide (meta-substituted) acts as a Michael acceptor in antibacterial agents, whereas the para-substituted analog (this compound) demonstrates enhanced antitubercular activity when incorporated into piperazine-linked derivatives (e.g., MIC = 3.125 µg/mL against Mycobacterium tuberculosis) . - Chirality in Cinnamamide Derivatives :

Stereoisomers of N-benzylbenzamide analogs (e.g., compound 1 (S-configuration) vs. compound 2 (R-configuration)) exhibit divergent bioactivities due to differences in receptor binding . However, this compound’s stereochemical effects remain underexplored in the provided evidence.

Functional Group Modifications

Table 1: Bioactivity of Cinnamamide Derivatives

Substituent Effects on Enzyme Interactions

- π–π Interactions :

Thiazole analogs (e.g., 2e) with para-CF₃ groups form π–π interactions with Trp286 in AChE, critical for inhibitory activity . - Substrate Reactivity: The 4-(trifluoromethyl)phenethylamine substrate reduces dopamine monooxygenase reactivity by >1,000-fold, underscoring -CF₃’s steric and electronic effects .

Key Research Findings

Antitubercular Activity :

Piperazine-linked this compound derivatives (e.g., compound 11g) show potent activity (MIC = 3.125 µg/mL), attributed to enhanced membrane penetration from the -CF₃ group .

Proteasome Inhibition :

Derivatives of this compound inhibit the M. tuberculosis proteasome, validating its scaffold’s versatility .

Actividad Biológica

4-(Trifluoromethyl)cinnamamide is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Chemical Structure and Properties

The chemical formula of this compound is . It features a trifluoromethyl group, which significantly influences its biological properties. The presence of this electron-withdrawing group enhances the compound's lipophilicity and can affect its interaction with biological targets.

Antimicrobial Activity

Research has demonstrated that this compound exhibits significant antimicrobial activity . In vitro studies have shown that it has comparable or superior efficacy against various bacterial strains, including Staphylococcus aureus and methicillin-resistant Staphylococcus aureus (MRSA) isolates. The minimum inhibitory concentrations (MICs) for these pathogens indicate a potent antibacterial effect, suggesting potential therapeutic applications in treating infections caused by resistant strains .

Table 1: Antimicrobial Activity of this compound

Anti-Inflammatory Potential

The anti-inflammatory effects of this compound have also been investigated. It was found to modulate the activity of nuclear factor kappa B (NF-κB), a critical transcription factor involved in inflammatory responses. Compounds with similar structures have shown varying effects on NF-κB activity, indicating that structural modifications can significantly impact their anti-inflammatory potential .

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound, particularly against melanoma cells. In vitro assays demonstrated that this compound can induce cell cycle arrest and inhibit the proliferation of B16-F10 melanoma cells. The mechanism appears to involve the downregulation of matrix metalloproteinases (MMPs), which play a crucial role in cancer cell invasion and metastasis .

Table 2: Anticancer Activity Against Melanoma Cells

Structure-Activity Relationship (SAR)

The biological activity of cinnamamide derivatives, including this compound, is influenced by their structural characteristics. Studies have shown that modifications to the aromatic ring and the position of substituents can enhance or diminish biological effects. For instance, the introduction of electron-withdrawing groups like trifluoromethyl increases lipophilicity and may improve cellular uptake .

Case Studies

- Antimicrobial Efficacy : A study evaluated various cinnamamide derivatives, including those with trifluoromethyl substitutions, revealing their effectiveness against resistant bacterial strains, thus supporting their potential as antibiotic candidates .

- Anticancer Mechanism : Another investigation into the anticancer properties highlighted how structural modifications led to significant reductions in metastatic behavior in melanoma cells, suggesting that further optimization could yield more effective therapeutic agents .

Q & A

Q. Basic: What are the recommended synthetic routes for 4-(Trifluoromethyl)cinnamamide, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of this compound typically involves coupling reactions between cinnamic acid derivatives and amines. A Ritter-like reaction using trifluoromethylated intermediates, such as cyclic N,O-acetals, has been reported for similar cinnamamide derivatives. For example, BF₃·OEt₂ can catalyze the reaction between cinnamonitrile and trifluoromethylated precursors under mild conditions to yield stereoselective products . Optimization should focus on:

- Catalyst selection : Lewis acids (e.g., BF₃) enhance electrophilicity of intermediates.

- Solvent choice : Polar aprotic solvents (e.g., DMF) improve solubility of trifluoromethyl groups.

- Temperature control : Reactions often proceed at 0–25°C to avoid decomposition of labile intermediates.

Q. Basic: What spectroscopic and chromatographic techniques are critical for characterizing this compound?

Methodological Answer:

Key characterization methods include:

- ¹⁹F NMR : Directly identifies the trifluoromethyl group (-CF₃) with chemical shifts typically between -60 to -70 ppm .

- LC-MS/MS : Validates molecular weight (e.g., m/z 242 [M+H]⁺ for similar compounds) and detects impurities using reverse-phase C18 columns with gradient elution (e.g., acetonitrile/water + 0.1% TFA) .

- HPLC : Retention times (e.g., 1.23–1.61 minutes under SQD-FA05 conditions) ensure purity ≥95% . Cross-reference with databases like Reaxys or SciFinder to confirm novelty .

Q. Basic: What are the primary research applications of this compound in medicinal chemistry?

Methodological Answer:

The trifluoromethyl group enhances metabolic stability and lipophilicity, making the compound valuable for:

- Enzyme inhibition studies : As a probe for kinases or proteases due to its electrophilic α,β-unsaturated carbonyl moiety.

- Antiviral drug development : Analogous compounds (e.g., vicriviroc maleate) target CCR5 receptors, suggesting potential utility in HIV research .

- Structure-activity relationship (SAR) models : Use computational docking (e.g., AutoDock Vina) to predict interactions with biological targets like the 4-(trifluoromethyl)phenyl moiety in antiviral scaffolds .

Q. Advanced: How do reaction mechanisms differ when introducing the trifluoromethyl group via radical vs. nucleophilic pathways?

Methodological Answer:

- Radical pathways : Employ photoredox catalysts (e.g., Ir(ppy)₃) with CF₃SO₂Na under blue LED light. This method avoids side reactions but requires strict anhydrous conditions .

- Nucleophilic pathways : Use Ruppert-Prakash reagent (TMSCF₃) with fluoride activators (e.g., TBAT). Monitor for competing elimination byproducts via TLC or GC-MS.

- Contradictions : Radical methods favor regioselectivity in aromatic systems, while nucleophilic routes are better for aliphatic substrates. Validate via isotopic labeling (¹⁸O/²H) to trace mechanistic pathways .

Q. Advanced: What analytical challenges arise in quantifying trace impurities in this compound, and how are they resolved?

Methodological Answer:

- Challenges : Trifluoromethyl groups generate stable metabolites (e.g., trifluoroacetic acid) that interfere with LC-MS signals.

- Solutions :

- Derivatization : Use pentafluorobenzyl bromide to enhance volatility for GC-MS analysis.

- High-resolution MS (HRMS) : Differentiate isobaric impurities (e.g., m/z 242.0820 vs. 242.0815) with <5 ppm mass accuracy .

- SPE purification : C18 cartridges remove hydrophilic impurities before quantification .

Q. Advanced: How does the compound’s stability under varying pH and temperature conditions impact formulation studies?

Methodological Answer:

- pH stability : The amide bond hydrolyzes under acidic (pH < 3) or basic (pH > 10) conditions. Use accelerated stability testing (40°C/75% RH) to model degradation kinetics.

- Thermal stability : DSC/TGA reveals decomposition onset at ~150°C. Store at -20°C in amber vials to prevent photodegradation .

- Contradictions : While the trifluoromethyl group generally enhances stability, electron-withdrawing effects may accelerate hydrolysis in polar protic solvents. Validate via forced degradation studies .

Q. Advanced: What computational methods predict the bioactivity of this compound derivatives?

Methodological Answer:

- QSAR modeling : Use Gaussian09 to calculate electronic parameters (e.g., HOMO-LUMO gaps) and correlate with IC₅₀ values for target enzymes.

- Molecular dynamics (MD) : Simulate binding to receptors (e.g., HIV protease) using AMBER or GROMACS. Focus on π-π stacking between the cinnamamide aromatic ring and hydrophobic enzyme pockets .

- ADMET prediction : SwissADME estimates LogP (~2.5) and BBB permeability, critical for CNS-targeted derivatives .

Propiedades

IUPAC Name |

(E)-3-[4-(trifluoromethyl)phenyl]prop-2-enamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8F3NO/c11-10(12,13)8-4-1-7(2-5-8)3-6-9(14)15/h1-6H,(H2,14,15)/b6-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPRFEFAHXYCKRO-ZZXKWVIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C(=O)N)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.